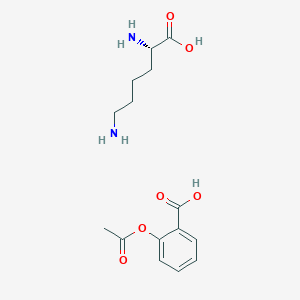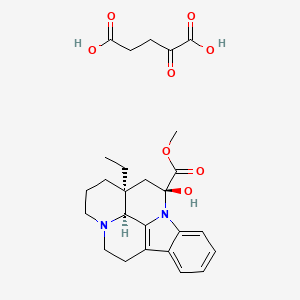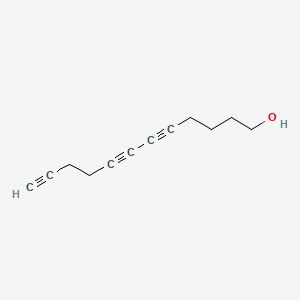
Solusprin
Übersicht
Beschreibung
Solusprin is a pharmaceutical compound primarily composed of acetylsalicylic acid, commonly known as aspirin. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is effective in relieving pain, reducing fever, and mitigating inflammation. It also plays a crucial role in inhibiting platelet aggregation, making it valuable in preventing cardiovascular events such as myocardial infarction and stroke .
Wissenschaftliche Forschungsanwendungen
Solusprin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in pain relief, inflammation reduction, and cardiovascular protection.
Industry: Utilized in the formulation of various pharmaceutical products and as a standard in analytical chemistry .
Wirkmechanismus
Target of Action
Solusprin, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins , which are key players in inflammation, pain, and fever .
Mode of Action
This compound inhibits the activity of COX enzymes, thereby disrupting the metabolism of arachidonic acid, a precursor of prostaglandins . This inhibition leads to a decrease in the production of prostaglandins, effectively reducing inflammation, pain, and fever . Additionally, this compound suppresses the synthesis of thromboxane A2 in platelets, reducing platelet aggregation and thrombus formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .
Pharmacokinetics
When administered orally, this compound is rapidly absorbed mainly from the proximal small intestine and to a lesser extent from the stomach . The presence of food in the stomach significantly affects the absorption of this compound . It is metabolized in the liver by hydrolysis, forming salicylic acid, which is then conjugated with glycine or other compounds .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation, pain, and fever due to decreased prostaglandin production . It also reduces platelet aggregation, thereby decreasing the risk of thrombus formation . At higher doses, this compound can inhibit the synthesis of prothrombin in the liver and increase the prothrombin time .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid. The process can be summarized as follows:
Reactants: Salicylic acid and acetic anhydride.
Catalyst: Sulfuric acid or phosphoric acid.
Reaction Conditions: The mixture is heated to around 70-90°C for a specified period.
Product: Acetylsalicylic acid (aspirin) and acetic acid as a by-product
Industrial Production Methods
In industrial settings, the production of acetylsalicylic acid follows a similar synthetic route but on a larger scale. The process involves:
Raw Materials: High-purity salicylic acid and acetic anhydride.
Catalysts: Industrial-grade sulfuric acid or phosphoric acid.
Reaction Vessels: Large-scale reactors with precise temperature control.
Purification: The crude product is purified through recrystallization to obtain high-purity acetylsalicylic acid
Analyse Chemischer Reaktionen
Types of Reactions
Acetylsalicylic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, acetylsalicylic acid hydrolyzes to form salicylic acid and acetic acid.
Oxidation: Acetylsalicylic acid can be oxidized to form various oxidation products, depending on the conditions.
Reduction: Under specific conditions, acetylsalicylic acid can be reduced to form different reduced products
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidation products, depending on the oxidizing agent used.
Reduction: Reduced forms of acetylsalicylic acid
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Paracetamol (Acetaminophen): An analgesic and antipyretic with a different mechanism of action
Uniqueness of Solusprin
This compound, due to its acetylsalicylic acid content, has a unique ability to inhibit platelet aggregation, making it particularly valuable in preventing cardiovascular events. This property distinguishes it from other NSAIDs like ibuprofen and naproxen, which do not have the same level of efficacy in reducing the risk of myocardial infarction and stroke .
Eigenschaften
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958944 | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-78-1 | |
| Record name | L-Lysine acetylsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylic acid lysinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine o-acetoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Both provided abstracts [, ] focus on the clinical study of Solusprin (lysine acetylsalicylate) in the context of treating rheumatic diseases. They do not delve into the detailed chemical properties, mechanisms, or other aspects you listed.
A: Unfortunately, no. The abstracts [, ] mention "clinical study" but do not provide any results or conclusions about this compound's effectiveness in treating rheumatic diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2R)-2-[(1R,3S,5S)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-piperidinedione](/img/structure/B1208034.png)



![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)





